4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide
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Overview
Description
4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions, and a carboxamide group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide typically involves the reaction of 4-(propan-2-yl)aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with piperazine to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in mood, perception, and pain sensation. The exact pathways involved in these effects are still under investigation, but it is believed that the compound’s structure allows it to fit into the receptor binding sites, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine-1-carboxamide: Similar structure but lacks the ethyl and isopropyl groups.
N-(4-isopropylphenyl)piperazine: Similar structure but lacks the carboxamide group.
4-ethylpiperazine-1-carboxamide: Similar structure but lacks the aromatic ring.
Uniqueness
4-ethyl-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide is unique due to the presence of both the ethyl and isopropyl groups, which can influence its binding affinity and selectivity for different receptors. This structural uniqueness can result in distinct pharmacological profiles compared to other similar compounds .
Properties
IUPAC Name |
4-ethyl-N-(4-propan-2-ylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-4-18-9-11-19(12-10-18)16(20)17-15-7-5-14(6-8-15)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZNHTPSEPZMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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